molecular formula C17H20N4O B2607314 1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 496039-88-4

1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Cat. No.: B2607314
CAS No.: 496039-88-4
M. Wt: 296.374
InChI Key: DOBNIIQZJIECRE-UHFFFAOYSA-N
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Description

1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one ( 496039-88-4) is a high-purity chemical compound with the molecular formula C17H20N4O and a molecular weight of 296.37 g/mol . This compound features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocyclic system of significant interest in medicinal chemistry and drug discovery . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in the design of novel enzyme inhibitors, particularly for targeting ATP-binding sites in kinases . Furthermore, the presence of multiple nitrogen atoms in the TP structure grants it metal-chelating properties, which can be exploited in the development of therapeutic agents for diseases such as cancer and parasitic infections . Research into TP derivatives has uncovered a range of biological activities; for instance, certain analogs act as positive modulators of the GABAA receptor, demonstrating potent anticonvulsant effects in preclinical models . This product is intended for research purposes as a building block in organic synthesis and for biological screening in various discovery programs. It is supplied with a minimum purity of 90% and is For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-10(2)13-5-7-14(8-6-13)16-15(12(4)22)11(3)20-17-18-9-19-21(16)17/h5-10,16H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBNIIQZJIECRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the pyrimidine ring: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring.

    Introduction of substituents:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazole or pyrimidine rings or the substituents attached to them.

Scientific Research Applications

1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its potential as an anticancer agent, with some derivatives showing promising cytotoxic activity against cancer cell lines.

    Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or nucleic acids in pathogens. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways involved in cancer cell growth.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Position 6: The acetyl group facilitates hydrogen bonding, as seen in analogues like 1-(7-methyl-2-phenyl...)ethanone (), but may increase susceptibility to enzymatic hydrolysis compared to non-acylated derivatives .
  • Position 2/5 : Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density on the triazole ring, altering reactivity and binding affinity .

Bioactivity and Structure-Activity Relationships (SAR)

Bioactivity clustering studies indicate that triazolopyrimidines with similar substituent patterns exhibit correlated modes of action. For example:

  • Compounds with aryl groups at position 7 (e.g., phenyl or 4-isopropylphenyl) show enhanced interaction with hydrophobic protein pockets, as observed in bioactivity profiling .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s predicted logP (~3.2) exceeds that of hydroxyl- or ketone-substituted analogues (), favoring blood-brain barrier penetration .
  • Metabolic Stability : Bulky substituents (e.g., 4-isopropylphenyl) may reduce cytochrome P450-mediated oxidation, extending half-life compared to smaller aryl groups .
  • Solubility : Polar substituents (e.g., 5-one in ) improve aqueous solubility but limit tissue distribution .

Biological Activity

1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections will explore its mechanisms of action, pharmacological properties, and relevant research findings.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibiting CDK2 disrupts cell cycle regulation, which is crucial for cancer proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The interaction with CDK2 suggests that this compound may serve as a potential anticancer agent by hindering tumor growth and progression.

Antimicrobial Activity

Research indicates that derivatives of the triazolopyrimidine class exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus fumigatus. .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7), indicating a potent anticancer activity .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxicity of various triazolopyrimidine derivatives against MCF-7 and Bel-7402 cell lines. The results indicated that certain derivatives had significantly higher cytotoxic effects compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Screening : Another research effort screened several triazolopyrimidine compounds for antimicrobial activity. Notably, one derivative demonstrated an EC50 value of 7.2 µg/mL against Xanthomonas oryzae, outperforming traditional treatments .

Table of Biological Activities

Activity Type Target/Pathogen IC50/EC50 Value Reference
AnticancerMCF-7 (Breast Cancer)Low µM range
AntimicrobialStaphylococcus aureusModerate activity
AntimicrobialEscherichia coliModerate activity
AntifungalCandida albicansModerate activity

Q & A

Basic: What are the common synthetic routes for synthesizing 1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one?

The compound is typically synthesized via multi-component reactions (MCRs) or cyclization strategies. A prevalent method involves reacting 5-amino-1,2,4-triazole derivatives with substituted aldehydes and β-ketoesters. For example:

  • Catalytic conditions : Use of 3-aminopropyltriethoxysilane (APTS) in ethanol under reflux to facilitate one-pot cyclization .
  • Alternative catalysts : Tetramethylenediamine piperazine (TMDP) in ethanol/water (1:1 v/v) enhances yield and reduces side reactions compared to traditional catalysts like piperidine, which faces availability issues .
  • Key intermediates : Ethyl acetoacetate and 4-(propan-2-yl)benzaldehyde are common precursors for constructing the triazolo-pyrimidine core .

Basic: How is the structural integrity of this compound confirmed after synthesis?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra confirm regiochemistry and substituent positions. For instance, methyl groups at C5 and C6 exhibit distinct shifts (e.g., δ 2.3–2.6 ppm for CH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELXL or SHELXTL software refines crystal structures, resolving bond lengths and angles (e.g., C–C bonds ~1.48–1.52 Å in the triazole ring) .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Optimization strategies include:

  • Catalyst screening : TMDP outperforms piperidine in ethanol/water systems, achieving >80% yield while minimizing toxicity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, particularly for sterically hindered substrates .
  • Temperature control : Microwave-assisted synthesis at 120–150°C accelerates reaction rates (e.g., reducing time from 12 hours to 30 minutes) .
  • pH adjustment : Maintaining mildly acidic conditions (pH 5–6) prevents undesired side reactions during cyclization .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combining 1H^1H-13C^{13}C HSQC/HMBC NMR correlations to assign ambiguous signals (e.g., distinguishing aromatic protons from triazole resonances) .
  • Crystallographic refinement : Using SHELXL to resolve discrepancies in bond geometry or hydrogen bonding patterns .
  • Isotopic labeling : 15N^{15}N-labeling clarifies nitrogen connectivity in the triazole ring when NMR data is inconclusive .

Advanced: How does the substitution pattern on the triazolo[1,5-a]pyrimidine core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups : Chloro or trifluoromethyl substituents at C5/C7 enhance microtubule polymerization activity (e.g., IC50_{50} values < 50 nM in cancer cell lines) .
  • Aromatic substitution : Para-substituted phenyl groups (e.g., 4-(propan-2-yl)phenyl) improve lipophilicity and blood-brain barrier penetration, critical for neurodegenerative disease applications .
  • Methoxy groups : Ortho-methoxy substituents on the phenyl ring reduce metabolic degradation, extending half-life in vivo .

Advanced: What computational methods support the design of derivatives with enhanced activity?

  • Docking studies : AutoDock or Schrödinger Suite predicts binding to tubulin or kinase targets, guiding rational substitutions (e.g., hydrophobic interactions with β-tubulin’s paclitaxel site) .
  • QSAR models : Quantitative structure-activity relationship (QSAR) analysis identifies key descriptors (e.g., logP, polar surface area) for optimizing bioavailability .
  • DFT calculations : Density functional theory (B3LYP/6-31G*) predicts regioselectivity in electrophilic substitution reactions .

Advanced: How are contradictions in biological assay data addressed?

  • Dose-response validation : Replicating assays across multiple cell lines (e.g., HeLa, MCF-7) confirms potency and rules out cell-specific artifacts .
  • Off-target profiling : Kinase screening panels (e.g., Eurofins) identify non-specific interactions that may skew IC50_{50} values .
  • Mechanistic studies : Competitive binding assays (e.g., with 3H^3H-vincristine) verify microtubule-targeting specificity versus vinca alkaloids .

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